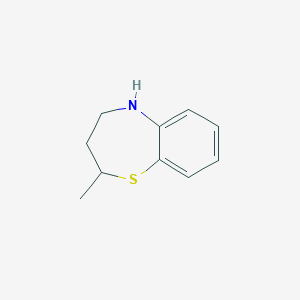

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Vue d'ensemble

Description

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine: is a heterocyclic compound that belongs to the class of benzothiazepines It is characterized by a seven-membered ring containing both nitrogen and sulfur atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Eschweiler–Clark reaction, which involves the formation of the azepine ring. This reaction requires the use of formaldehyde and formic acid as reagents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in powder form and stored at room temperature .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, in the presence of a suitable solvent like ethanol.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1,5-benzothiazepine derivatives, including 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine, as promising anticancer agents. Research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that halogenated derivatives showed improved biological activity due to their structural modifications, leading to enhanced binding interactions with target proteins .

2. Cardiovascular Therapeutics

The benzothiazepine scaffold is widely recognized for its cardiovascular applications. Compounds such as diltiazem are established drugs used to treat hypertension and angina. The structural characteristics of this compound suggest it may also possess calcium channel blocking properties similar to those of its derivatives .

3. Gastrointestinal Disorders

Elobixibat, a derivative of 1,5-benzothiazepine and an ileal bile acid transporter (IBAT) inhibitor, shows promise in treating conditions like dyslipidemia and constipation. The synthesis of elobixibat involves processes that utilize this compound as a precursor . This highlights the compound's relevance in developing therapies for gastrointestinal disorders.

Biological Evaluation

Table 1 summarizes key findings from various studies evaluating the biological activities of this compound and its derivatives.

| Study | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | DU-145 (Prostate Cancer) | 15.42 - 41.34 | Halogenated derivatives showed increased activity |

| Study B | L02 (Liver Cells) | >100 | Non-toxic at high concentrations |

| Study C | Various Cancer Lines | Varies | Significant anti-proliferative activity observed |

Case Studies

Several case studies illustrate the compound's potential:

- Case Study 1 : A study on the anticancer properties of benzothiazepines revealed that certain modifications led to enhanced potency against prostate cancer cells compared to standard treatments like methotrexate .

- Case Study 2 : Research on elobixibat demonstrated its efficacy in managing dyslipidemia and constipation through inhibition of bile acid transporters. This application underscores the therapeutic potential of benzothiazepine derivatives in gastrointestinal health .

Mécanisme D'action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, inhibiting their activity. Additionally, it can interact with ion channels, affecting their function and leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Benzothiazepine

- 1,3-Benzothiazepine

- 1,4-Benzothiazepine

- 1,5-Benzothiazepine

Uniqueness

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the seven-membered ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (MTHB) is a heterocyclic compound belonging to the benzothiazepine class. Its unique structure, characterized by a benzene ring fused with a thiazepine ring containing nitrogen and sulfur, imparts significant biological activities. This article reviews the biological activities of MTHB, focusing on its anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₀H₁₃NS

- CAS Number : 19197-44-5

- Structure : MTHB features a seven-membered ring structure that includes both nitrogen and sulfur atoms.

Biological Activities

Research indicates that MTHB exhibits several notable biological activities:

1. Anticancer Activity

MTHB and its derivatives have been investigated for their potential as anticancer agents. A study synthesized a series of 1,5-benzothiazepine derivatives and evaluated their anticancer activity against various cancer cell lines using the MTT assay. The findings revealed that specific derivatives displayed significant cytotoxic effects:

| Compound | Cell Line | IC₅₀ (µM) | % Inhibition |

|---|---|---|---|

| BT18 | HT-29 (Colon) | 12.34 ± 0.10 | 64.5 |

| BT19 | MCF-7 (Breast) | 15.67 ± 0.12 | 57.3 |

| BT20 | DU-145 (Prostate) | 11.45 ± 0.09 | 55.8 |

Among these, compound BT20 exhibited activity superior to the standard drug methotrexate .

The mechanism of action for MTHB involves its interaction with various biological targets:

- EGFR Tyrosine Kinase Inhibition : MTHB derivatives showed promising inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

- Binding Affinities : Interaction studies have demonstrated that MTHB can bind to receptors and channels, influencing their functions and potentially leading to therapeutic effects in cardiovascular and central nervous system disorders.

Case Study 1: Anticancer Efficacy

In a systematic study involving the synthesis of novel benzothiazepine derivatives, compounds were evaluated for their cytotoxicity against liver cancer cell lines (Hep G-2) and prostate cancer cell lines (DU-145). The most potent compound (2c) exhibited an IC₅₀ of 3.29 ± 0.15 µM against Hep G-2 cells compared to the standard drug's IC₅₀ of 4.68 ± 0.17 µM, indicating a strong potential for further development as an anticancer agent .

Case Study 2: In Silico Screening

In silico studies were conducted to identify target proteins for MTHB derivatives using molecular docking simulations. The results indicated that halogenated phenyl substitutions significantly enhanced anticancer activity by improving binding interactions with target proteins involved in cancer cell proliferation .

Propriétés

IUPAC Name |

2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-8-6-7-11-9-4-2-3-5-10(9)12-8/h2-5,8,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDQDOJJBDXTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403705 | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19197-44-5 | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.